Allyl 2-nitrobenzoate
Overview
Description
Allyl 2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an allyl group attached to the 2-position of a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2-nitrobenzoate can be synthesized through the esterification of 2-nitrobenzoic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the allyl group is converted to an epoxide or an aldehyde under the influence of oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Allyl 2-nitrobenzoate is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of allyl 2-nitrobenzoate involves its interaction with various molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The allyl group can also participate in reactions that modify the compound’s activity and specificity.
Comparison with Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but with a methyl group instead of an allyl group.
Ethyl 2-nitrobenzoate: Contains an ethyl group in place of the allyl group.
Propyl 2-nitrobenzoate: Features a propyl group instead of an allyl group.
Uniqueness: Allyl 2-nitrobenzoate is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl analogs. The allyl group allows for additional synthetic transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
prop-2-enyl 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSSZUFCQYCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549474 | |
Record name | Prop-2-en-1-yl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107616-19-3 | |
Record name | Prop-2-en-1-yl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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